(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes:
Halogenation of Pyridine: Starting with pyridine, selective halogenation is performed to introduce chlorine and iodine atoms at the 2 and 4 positions, respectively. This can be achieved using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.
Formation of Carbamic Acid: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogens can enhance the biological activity of the molecules, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, altering their activity. The halogen atoms can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
- (2-Chloro-4-fluoro-pyridin-3-yl)-carbamic acid tert-butyl ester
- (2-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-4-iodopyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFGNLGUJYXDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640062 | |
Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855784-39-3 | |
Record name | tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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